

The Discovery and Enduring Significance of L(-)-Norepinephrine Bitartrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*(-)-Norepinephrine bitartrate

Cat. No.: B8794434

[Get Quote](#)

Introduction: L(-)-Norepinephrine, also known as noradrenaline, is a cornerstone of our understanding of the sympathetic nervous system and a critical therapeutic agent. Its journey from a hypothetical substance to a well-characterized neurotransmitter and hormone is a story of meticulous scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical context of **L(-)-Norepinephrine bitartrate**, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational experiments, the evolution of scientific thought that led to its identification, its biochemical synthesis, and the signaling pathways it governs.

Historical Context: From "Sympathin" to a Defined Neurotransmitter

In the early 20th century, the scientific community grappled with the mechanism of neurotransmission in the sympathetic nervous system. The prevailing theory, championed by Walter Cannon and Arturo Rosenblueth, centered on a substance they termed "sympathin." They postulated that nerve impulses released this chemical mediator, which could be either excitatory or inhibitory. This led to the concept of two forms: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory), which were thought to arise from a single precursor, likely adrenaline (epinephrine), that was modified by the target tissue.^[1]

The definitive identification of this neurotransmitter, however, was the result of independent work in the 1940s.

- Ulf von Euler (1945-1947): A Swedish physiologist, Ulf von Euler, systematically demonstrated that the primary neurotransmitter of the sympathetic nervous system in mammals was not adrenaline, but a closely related compound.[2][3][4] Through a series of meticulous experiments on extracts from sympathetically innervated tissues like the spleen and blood vessels, he found a substance whose biological and chemical properties were distinct from adrenaline.[4][5] He concluded that this substance was noradrenaline (norepinephrine) and that it was the true "sympathin" described by Cannon.[2][5] For this groundbreaking work, von Euler was awarded the Nobel Prize in Physiology or Medicine in 1970, which he shared with Julius Axelrod and Sir Bernard Katz.[4][6][7]
- Peter Holtz (1939-1940s): Independently, German pharmacologist Peter Holtz and his colleagues identified noradrenaline in mammalian urine, calling the active substance "Urosympathin." [2][5] Their work, which also pointed to noradrenaline as a key sympathetic amine, was unfortunately hampered and delayed in its recognition by World War II.[5]
- Hermann Blaschko (1939): Blaschko was instrumental in elucidating the biosynthetic pathway for catecholamines, identifying the enzymatic steps that lead to the formation of norepinephrine in the body.[2]

The culmination of these efforts established that norepinephrine is the principal neurotransmitter released by postganglionic sympathetic neurons and also functions as a hormone when released from the adrenal medulla.[2][8]

The Pharmaceutical Salt: L(-)-Norepinephrine Bitartrate

The active form of norepinephrine is the L(-)-stereoisomer. For pharmaceutical use, it is commonly prepared as a bitartrate salt (**L(-)-Norepinephrine Bitartrate**). This salt form provides stability and solubility, making it suitable for parenteral administration.[9][10] The drug was first approved for medical use in the United States in 1950.[11] It is a critical care medication used to increase and maintain blood pressure in acute hypotensive states, such as sepsis and cardiac arrest.[11][12]

Key Experimental Protocols

While the precise, step-by-step details from the original 1940s publications are not fully available in modern databases, the general methodologies for the key discovery experiments can be reconstructed.

Extraction and Isolation from Tissue (von Euler's Method)

The foundational experiments involved isolating the active sympathomimetic substance from sympathetically innervated tissues, such as bovine splenic nerves.

Objective: To extract and concentrate the neurotransmitter from tissue for bioassay and chemical analysis.

Methodology:

- **Tissue Homogenization:** Freshly dissected bovine splenic nerves or spleen tissue were minced and homogenized in an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and prevent enzymatic degradation of the catecholamines.
- **Purification:** The resulting extract was then purified. A common method involves adsorption onto alumina (aluminum oxide) at a slightly alkaline pH. Catecholamines, with their characteristic catechol group, bind to the alumina.
- **Elution:** After washing the alumina to remove impurities, the bound catecholamines were eluted (released) using a dilute acid solution.
- **Concentration:** The acidic eluate containing the purified substance was then concentrated, often under reduced pressure, to prepare it for further analysis.

Biological Assay (Cat Blood Pressure Test)

The biological activity of the tissue extracts was compared against known standards, primarily adrenaline.

Objective: To quantify the pressor (blood pressure-raising) effect of the unknown substance and compare it to adrenaline.

Methodology:

- **Animal Preparation:** A cat was anesthetized, and a cannula was inserted into the carotid artery to allow for continuous blood pressure monitoring. Another cannula was inserted into a vein (e.g., femoral vein) for intravenous administration of test substances.
- **Standardization:** A dose-response curve was established by injecting known concentrations of L-adrenaline and measuring the corresponding increase in blood pressure.
- **Sample Testing:** Aliquots of the purified tissue extract were injected intravenously, and the resulting change in blood pressure was recorded.
- **Comparison:** The pressor effect of the extract was compared to the adrenaline standard. Von Euler observed that his extracts produced a powerful pressor response but lacked the secondary depressor effects and other cardiac effects often seen with adrenaline, suggesting it was a different substance.

Chemical Identification (Paper Chromatography)

Paper chromatography was a key technique used to separate and identify the active compound in the extracts.

Objective: To chemically separate the components of the tissue extract and compare their migration with known standards of norepinephrine and epinephrine.

Methodology:

- **Spotting:** Concentrated samples of the tissue extract, along with standard solutions of L-norepinephrine and L-epinephrine, were spotted onto a strip of filter paper.
- **Development:** The paper was placed in a sealed chamber containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The solvent moves up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary paper phase and the mobile solvent phase.
- **Visualization:** After the solvent front had migrated a sufficient distance, the paper was removed, dried, and sprayed with a reagent (e.g., potassium ferricyanide) that reacts with

catecholamines to produce colored spots.

- **Rf Value Calculation:** The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was calculated. The Rf value of the active substance in the extract was shown to match that of the L-norepinephrine standard, not the L-epinephrine standard.

Quantitative Data from Foundational Studies

The following tables summarize the type of quantitative data generated during the discovery phase of norepinephrine. The exact values are representative of the findings that differentiated norepinephrine from epinephrine.

Table 1: Comparative Pressor Activity in Bioassays

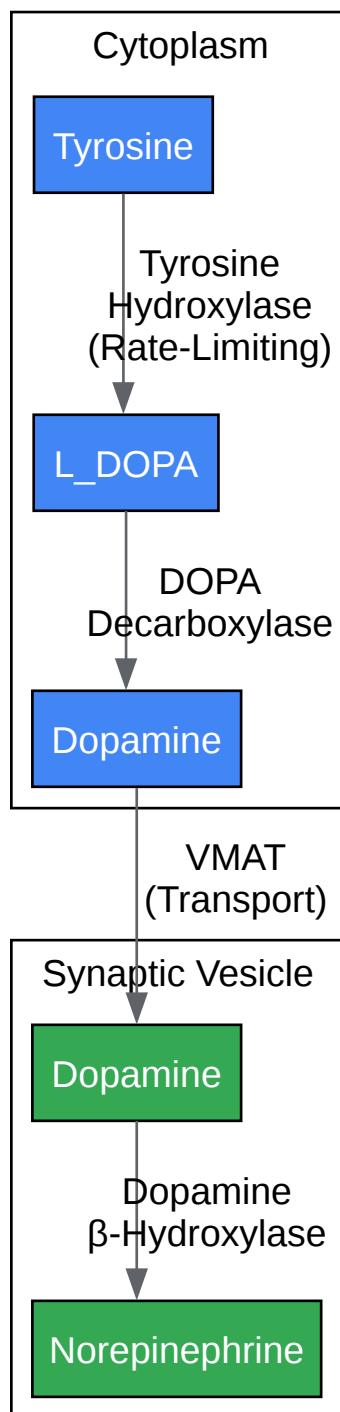
Substance	Relative Potency (Blood Pressure Increase)
L-Adrenaline (Epinephrine)	1.0 (Reference)
Tissue Extract (Sympathin)	~0.6 - 0.8
L-Noradrenaline (Norepinephrine)	~0.6 - 0.8

Note: Data is illustrative. The key finding was that norepinephrine was a potent vasoconstrictor but generally less potent than epinephrine in its overall pressor effect in some assays, and lacked certain other effects.

Table 2: Representative Paper
Chromatography Data

Compound	Representative Rf Value
L-Adrenaline (Epinephrine)	0.35
L-Noradrenaline (Norepinephrine)	0.25
Active substance in Tissue Extract	0.25

Note: The matching Rf value was crucial chemical evidence for the identification of norepinephrine as the sympathetic neurotransmitter.

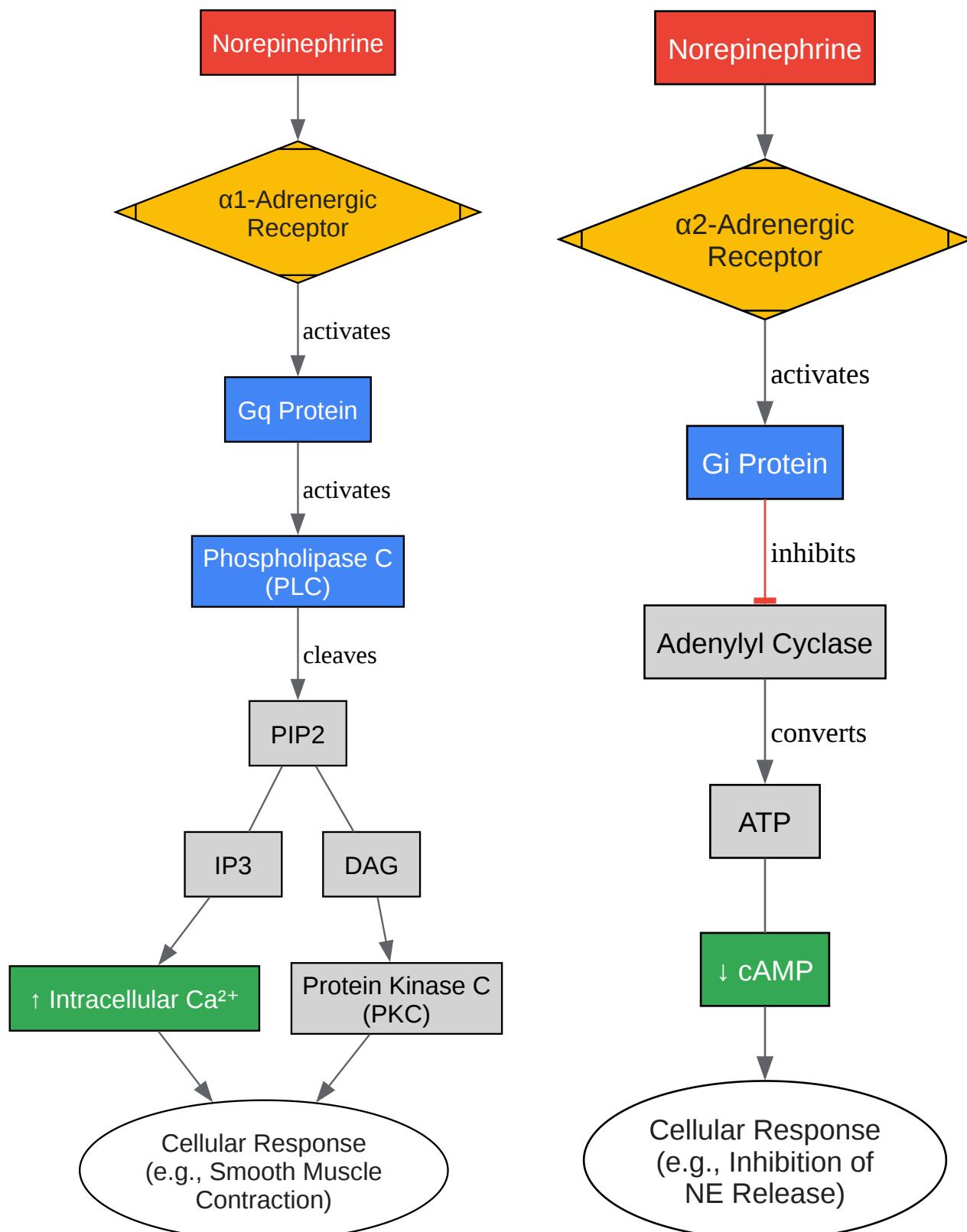

Norepinephrine Biosynthesis and Signaling Pathways

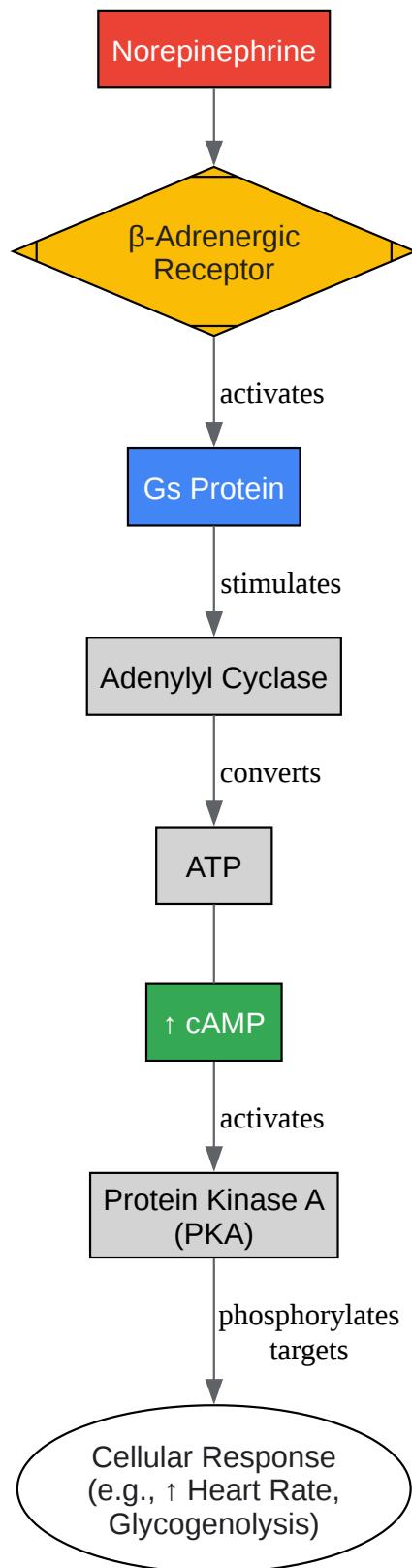
Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[\[2\]](#)

Biosynthesis Pathway

The conversion of tyrosine to norepinephrine involves four key steps:

- Tyrosine → L-DOPA: The rate-limiting step, catalyzed by the enzyme Tyrosine Hydroxylase. [\[13\]](#)
- L-DOPA → Dopamine: Catalyzed by Aromatic L-amino acid decarboxylase (or DOPA decarboxylase).[\[13\]](#)
- Dopamine → Norepinephrine: Dopamine is transported into synaptic vesicles, where the enzyme Dopamine β -hydroxylase converts it to norepinephrine.[\[14\]](#)


[Click to download full resolution via product page](#)


Norepinephrine Biosynthesis Pathway

Adrenergic Signaling Pathways

Norepinephrine exerts its effects by binding to adrenergic receptors (adrenoceptors) on the surface of target cells.[\[2\]](#) These are G-protein coupled receptors (GPCRs) classified into two main types, alpha (α) and beta (β), with several subtypes.[\[13\]](#)[\[15\]](#)

Alpha-1 (α_1) Adrenergic Pathway: The α_1 receptors are typically coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to smooth muscle contraction (e.g., vasoconstriction).[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]
- 5. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 6. Ulf von Euler | Nobel Prize, Physiology, Biochemistry | Britannica [britannica.com]
- 7. Ulf von Euler - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Decoding Norepinephrine Bitartrate: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 12. US11413259B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]
- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of L(-)-Norepinephrine Bitartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8794434#l-norepinephrine-bitartrate-discovery-and-historical-context>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com